molecular formula C15H16N2O3S2 B4624066 S-{4-[4-(dimethylamino)benzylidene]-5-oxo-4,5-dihydro-1,3-thiazol-2-yl} O-ethyl thiocarbonate

S-{4-[4-(dimethylamino)benzylidene]-5-oxo-4,5-dihydro-1,3-thiazol-2-yl} O-ethyl thiocarbonate

Cat. No. B4624066
M. Wt: 336.4 g/mol
InChI Key: WNEGJFXAROHZJG-XFXZXTDPSA-N
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Description

S-{4-[4-(dimethylamino)benzylidene]-5-oxo-4,5-dihydro-1,3-thiazol-2-yl} O-ethyl thiocarbonate is a useful research compound. Its molecular formula is C15H16N2O3S2 and its molecular weight is 336.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 336.06023472 g/mol and the complexity rating of the compound is 495. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition

Benzothiazole Derivatives as Corrosion Inhibitors : A study highlighted the use of benzothiazole derivatives for corrosion protection. These compounds, including those structurally similar to the one you're interested in, showed significant efficacy in inhibiting steel corrosion in acidic environments. Their ability to adsorb onto metal surfaces offers a promising approach for corrosion protection in industrial applications (Hu et al., 2016).

Antimicrobial Agents

Thiazole Derivatives as Antimicrobial Agents : Novel thiazole compounds have been synthesized and assessed for their antimicrobial properties. The research indicated that these derivatives, by incorporating pyridine moieties, possess potential DNA gyrase inhibitory activity, making them candidates for antimicrobial drug development (Khidre & Radini, 2021).

Chemical Synthesis

Solvent-Free Synthesis : Ethyl 2-(Benzimidazol-2-yl)-3-(dimethylamino)acrylate served as a starting material in a solvent-free synthesis process, highlighting the potential of such compounds in green chemistry applications. This demonstrates the compound's versatility in chemical synthesis, providing a path to various derivatives under environmentally friendly conditions (Meziane, 1998).

Sensing Applications

Fluorescent Probes for CO2 Detection : Research on derivatives related to the structure of interest has led to the development of fluorescent probes with aggregation-enhanced emission features. Such compounds have shown promise in real-time, selective detection of low levels of carbon dioxide, with potential applications in environmental monitoring and biological fields (Wang et al., 2015).

Anticancer Research

Benzothiazole Derivatives as Anticancer Agents : The anticancer potential of benzothiazole derivatives has been a subject of study over the last five decades. Modifications to the benzothiazole scaffold, similar to the structural components of the compound you're interested in, have been shown to influence antitumor properties. This area of research underscores the potential of such compounds in the development of new anticancer drugs (Osmaniye et al., 2018).

properties

IUPAC Name

ethyl [(4Z)-4-[[4-(dimethylamino)phenyl]methylidene]-5-oxo-1,3-thiazol-2-yl]sulfanylformate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S2/c1-4-20-15(19)22-14-16-12(13(18)21-14)9-10-5-7-11(8-6-10)17(2)3/h5-9H,4H2,1-3H3/b12-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNEGJFXAROHZJG-XFXZXTDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)SC1=NC(=CC2=CC=C(C=C2)N(C)C)C(=O)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)SC1=N/C(=C\C2=CC=C(C=C2)N(C)C)/C(=O)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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S-{4-[4-(dimethylamino)benzylidene]-5-oxo-4,5-dihydro-1,3-thiazol-2-yl} O-ethyl thiocarbonate
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S-{4-[4-(dimethylamino)benzylidene]-5-oxo-4,5-dihydro-1,3-thiazol-2-yl} O-ethyl thiocarbonate
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S-{4-[4-(dimethylamino)benzylidene]-5-oxo-4,5-dihydro-1,3-thiazol-2-yl} O-ethyl thiocarbonate
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S-{4-[4-(dimethylamino)benzylidene]-5-oxo-4,5-dihydro-1,3-thiazol-2-yl} O-ethyl thiocarbonate
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S-{4-[4-(dimethylamino)benzylidene]-5-oxo-4,5-dihydro-1,3-thiazol-2-yl} O-ethyl thiocarbonate
Reactant of Route 6
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S-{4-[4-(dimethylamino)benzylidene]-5-oxo-4,5-dihydro-1,3-thiazol-2-yl} O-ethyl thiocarbonate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.